molecular formula C21H19NO4 B241869 9-cyclopropyl-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-cyclopropyl-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No. B241869
M. Wt: 349.4 g/mol
InChI Key: GSFAUICYTHGIBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-cyclopropyl-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of 9-cyclopropyl-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is not fully understood. However, studies have suggested that the compound may act through the inhibition of certain enzymes and receptors, leading to its anti-inflammatory and anticancer effects.
Biochemical and Physiological Effects:
Studies have shown that 9-cyclopropyl-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, as well as inhibit the growth of cancer cells. The compound has also been shown to modulate neurotransmitter release, leading to its potential use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 9-cyclopropyl-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one in lab experiments is its potential as an anti-inflammatory and anticancer agent. However, the compound has limitations in terms of its solubility and stability, which may affect its efficacy in certain applications.

Future Directions

There are several future directions for the study of 9-cyclopropyl-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one. One potential area of research is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of the compound in the treatment of various diseases. Finally, investigations into the compound's potential as a modulator of neurotransmitter release may lead to the development of new treatments for neurological disorders.

Synthesis Methods

The synthesis of 9-cyclopropyl-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves the reaction of 4-methoxyphenylacetic acid with cyclopropylamine, followed by cyclization with 2,4-dichloro-5-nitrophenyl isocyanate. The resulting compound is then reduced to obtain the final product.

Scientific Research Applications

9-cyclopropyl-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-inflammatory agent, as well as a treatment for cancer and neurological disorders. The compound has also been investigated for its effects on the immune system and its ability to modulate neurotransmitter release.

properties

Product Name

9-cyclopropyl-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Molecular Formula

C21H19NO4

Molecular Weight

349.4 g/mol

IUPAC Name

9-cyclopropyl-4-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C21H19NO4/c1-24-15-6-2-13(3-7-15)17-10-20(23)26-21-16(17)8-9-19-18(21)11-22(12-25-19)14-4-5-14/h2-3,6-10,14H,4-5,11-12H2,1H3

InChI Key

GSFAUICYTHGIBU-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC4=C3CN(CO4)C5CC5

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC4=C3CN(CO4)C5CC5

Origin of Product

United States

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